molecular formula C85H140N18O22 B164943 Zervamicin Z-L CAS No. 135995-68-5

Zervamicin Z-L

Cat. No. B164943
M. Wt: 1766.1 g/mol
InChI Key: INOUEYUMENEDSI-BHDBWSAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zervamicin Z-L is a cyclic peptide antibiotic that is produced by the bacterium Bacillus brevis. It was first discovered in 1987 and has since been extensively studied for its potential applications in scientific research.

Mechanism Of Action

Zervamicin Z-L works by disrupting the bacterial cell membrane. It binds to the phospholipids in the membrane, causing it to become destabilized and leading to cell death. This mechanism of action makes it a potent antibiotic against a wide range of bacterial species.

Biochemical And Physiological Effects

Zervamicin Z-L has been found to have a number of biochemical and physiological effects on bacterial cells. It has been shown to disrupt the membrane potential, inhibit DNA synthesis, and interfere with protein synthesis. These effects contribute to its antibacterial activity.

Advantages And Limitations For Lab Experiments

Zervamicin Z-L has several advantages for use in lab experiments. It is a potent antibiotic that can be used to selectively kill bacterial cells. It is also relatively stable and can be stored for long periods of time. However, it does have some limitations. It can be expensive to produce and may not be effective against all bacterial species.

Future Directions

There are several future directions for research on Zervamicin Z-L. One area of interest is in the development of new antibiotics based on its structure and mechanism of action. Another area of research is in the use of Zervamicin Z-L as a tool for studying bacterial membranes and their role in bacterial physiology. Additionally, there is potential for the use of Zervamicin Z-L in the development of new treatments for bacterial infections.

Synthesis Methods

Zervamicin Z-L can be synthesized through a combination of chemical and enzymatic methods. The chemical synthesis involves the use of various reagents and solvents to form the cyclic peptide structure. The enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the formation of the peptide bond.

Scientific Research Applications

Zervamicin Z-L has been found to have a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of bacterial membranes. It has also been used in the development of new antibiotics and as a potential treatment for bacterial infections.

properties

CAS RN

135995-68-5

Product Name

Zervamicin Z-L

Molecular Formula

C85H140N18O22

Molecular Weight

1766.1 g/mol

IUPAC Name

(2S)-2-[[(2S,4R)-1-[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-N-[1-[(2S,4R)-4-hydroxy-2-[[1-[(2S)-2-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]pentanediamide

InChI

InChI=1S/C85H140N18O22/c1-21-46(8)63(93-66(111)56(36-44(4)5)88-49(11)106)73(118)91-55(32-34-62(87)110)68(113)100-85(20,23-3)77(122)95-64(47(9)22-2)74(119)94-65(48(10)105)75(120)99-81(12,13)76(121)92-57(37-45(6)7)69(114)97-84(18,19)79(124)102-41-52(107)39-59(102)71(116)90-54(31-33-61(86)109)67(112)96-83(16,17)80(125)103-42-53(108)40-60(103)72(117)98-82(14,15)78(123)101-35-27-30-58(101)70(115)89-51(43-104)38-50-28-25-24-26-29-50/h24-26,28-29,44-48,51-60,63-65,104-105,107-108H,21-23,27,30-43H2,1-20H3,(H2,86,109)(H2,87,110)(H,88,106)(H,89,115)(H,90,116)(H,91,118)(H,92,121)(H,93,111)(H,94,119)(H,95,122)(H,96,112)(H,97,114)(H,98,117)(H,99,120)(H,100,113)/t46-,47-,48+,51-,52+,53+,54-,55-,56-,57-,58-,59-,60-,63-,64-,65-,85+/m0/s1

InChI Key

INOUEYUMENEDSI-BHDBWSAISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@](C)(CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N2C[C@@H](C[C@H]2C(=O)NC(C)(C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)CO)O)O)NC(=O)[C@H](CC(C)C)NC(=O)C

SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C)(CC)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CC(CC1C(=O)NC(CCC(=O)N)C(=O)NC(C)(C)C(=O)N2CC(CC2C(=O)NC(C)(C)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)CO)O)O)NC(=O)C(CC(C)C)NC(=O)C

Other CAS RN

135995-68-5

sequence

LIQXITXLXXQXXXPF

synonyms

Leu(1)-zervamicin
zervamicin Z-L
zervamicin, Leu(1)-
zervamicin, Leucine (1)-

Origin of Product

United States

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